1-Ethynyl-4-(4-fluorophenethoxy)benzene
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Overview
Description
1-Ethynyl-4-(4-fluorophenethoxy)benzene is an organic compound that features both ethynyl and fluorophenethoxy functional groups
Preparation Methods
The synthesis of 1-Ethynyl-4-(4-fluorophenethoxy)benzene typically involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
1-Ethynyl-4-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-Ethynyl-4-(4-fluorophenethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorophenethoxy groups may interact with enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Ethynyl-4-(4-fluorophenethoxy)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-fluorobenzene: This compound lacks the phenethoxy group, making it less complex and potentially less versatile in certain applications.
4-Ethynylphenol: This compound has a hydroxyl group instead of a fluorophenethoxy group, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ethynyl and fluorophenethoxy groups, which can provide distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethynyl-4-[2-(4-fluorophenyl)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-2-13-5-9-16(10-6-13)18-12-11-14-3-7-15(17)8-4-14/h1,3-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPSHYESUZRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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